Isononyl acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

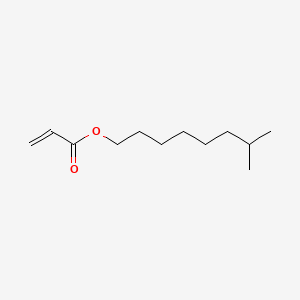

IUPAC Name |

7-methyloctyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGDKOCSSIRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199925 | |

| Record name | Isononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51952-49-9 | |

| Record name | Isononyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isononyl Acrylate: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl acrylate (B77674) (INA) is an acrylate ester recognized for its role in polymer synthesis. As a branched-chain monomer, it imparts unique properties to copolymers, including a low glass transition temperature, flexibility, and hydrophobicity. These characteristics make it a valuable component in the formulation of adhesives, coatings, and sealants.[1] For professionals in drug development, understanding the physicochemical properties and potential biological interactions of such monomers is crucial, particularly in the context of developing transdermal patches and other medical adhesives where biocompatibility and stability are paramount.[] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for isononyl acrylate.

Chemical Structure and Identification

This compound is the ester of acrylic acid and isononyl alcohol. The "isononyl" group is a branched nine-carbon alkyl chain. The exact isomeric composition can vary depending on the manufacturing process.[3][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Acrylic Acid Isononyl Ester (mixture of branched chain isomers) |

| IUPAC Name | 7-methyloctyl prop-2-enoate[][5] |

| CAS Number | 51952-49-9[5][6] |

| Molecular Formula | C12H22O2[5][6] |

| Canonical SMILES | CC(C)CCCCCCOC(=O)C=C[] |

| InChI Key | CUXGDKOCSSIRKK-UHFFFAOYSA-N[][5] |

graph Isononyl_Acrylate_Structure { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.3]; edge [color="#202124"];// Atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];

// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- O1 [len=1.5]; C3 -- O2 [style=double, len=1.5]; O1 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C9 -- C11 [len=1.5]; C11 -- C12 [len=1.5];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.3,0!"]; C3 [pos="2.6,0.5!"]; O1 [pos="3.9,0!"]; O2 [pos="2.6,-1!"]; C4 [pos="5.2,0.5!"]; C5 [pos="6.5,0!"]; C6 [pos="7.8,0.5!"]; C7 [pos="9.1,0!"]; C8 [pos="10.4,0.5!"]; C9 [pos="11.7,0!"]; C10 [pos="13.0,0.5!"]; C11 [pos="11.7,-1!"]; C12 [pos="13.0,-1.5!"]; }

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in polymer synthesis.

| Property | Value | Reference |

| Molecular Weight | 198.31 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 0.879 g/cm³ | [6] |

| Boiling Point | 247.3 °C at 760 mmHg | [6] |

| Flash Point | 83.6 °C | [6] |

| Refractive Index | 1.4370 to 1.4420 | [][6] |

| Vapor Pressure | 0.0259 mmHg at 25 °C | [6] |

| Solubility | Slightly soluble in chloroform (B151607) and dichloromethane | [6] |

| Glass Transition Temperature (Tg) | -58 °C |

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol describes a general method for the synthesis of higher acrylates from a lower acrylate, such as methyl acrylate, and a higher alcohol.

Methodology:

-

Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a distillation head.

-

Charging Reactants: The flask is charged with isononyl alcohol, an excess of methyl acrylate (e.g., 2 molar equivalents), a catalytic amount of an acid catalyst such as p-toluenesulfonic acid, and a polymerization inhibitor like hydroquinone.

-

Reaction: The mixture is heated to reflux. The reaction proceeds by transesterification, where isononyl alcohol displaces methanol (B129727) from methyl acrylate.

-

Removal of Byproduct: The methanol produced forms a low-boiling azeotrope with methyl acrylate, which is continuously removed by distillation. This shifts the equilibrium towards the product.

-

Reaction Monitoring: The reaction progress can be monitored by tracking the amount of distillate collected.

-

Workup: Once the reaction is complete, the excess methyl acrylate is removed by distillation. The remaining crude product is then purified.

Purification of this compound

Purification is typically achieved through vacuum distillation to separate the desired product from unreacted starting materials, catalyst, and any high-boiling byproducts.

Methodology:

-

Neutralization: The crude product is first washed with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water to remove any remaining salts.

-

Drying: The organic layer is separated and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Vacuum Distillation: The dried product is distilled under reduced pressure. The appropriate pressure and temperature will depend on the specific isomeric composition of the this compound. The purified product is collected as a colorless liquid.

Free-Radical Polymerization of this compound

This protocol outlines a general procedure for the free-radical polymerization of this compound to form poly(this compound).

Methodology:

-

Reaction Setup: A reaction vessel is equipped with a magnetic stirrer, a reflux condenser, and an inlet for an inert gas.

-

Reagents: this compound, a free-radical initiator (e.g., azobisisobutyronitrile, AIBN), and a suitable solvent (e.g., toluene) are added to the vessel.

-

Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.

-

Polymerization: The reaction mixture is heated to a temperature that initiates the decomposition of the initiator (typically 60-80 °C for AIBN). The polymerization is allowed to proceed for a set amount of time.

-

Termination and Isolation: The polymerization is quenched by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven to a constant weight.

Polymerization Characteristics and Reactivity

The polymerization of this compound proceeds via a free-radical mechanism. The kinetics of acrylate polymerization are generally characterized by high propagation rates.[7][8][9] Specific kinetic parameters and reactivity ratios for this compound are not widely reported and would need to be determined experimentally for specific copolymerization systems. The large, branched alkyl group of this compound influences the properties of the resulting polymer, leading to a low glass transition temperature and increased flexibility.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available scientific literature detailing the specific interactions of this compound with biological signaling pathways. For many industrial monomers, the primary biological consideration is their toxicological profile rather than specific molecular signaling interactions. The metabolism of acrylates is a key aspect of their biological effect.

Acrylate esters can be hydrolyzed by carboxylesterases to acrylic acid and the corresponding alcohol.[10] Acrylic acid can then be conjugated with glutathione and further processed to mercapturic acid derivatives for excretion.[10] The cytotoxicity of acrylates has been studied, and it is generally observed that acrylates are more cytotoxic than their corresponding methacrylates.[11]

Toxicological Profile

The toxicological data for this compound is not extensively reported. However, data for structurally similar long-chain acrylates can provide an indication of its potential hazards.

| Toxicological Endpoint | Species | Route | Value | Reference (for related compounds) |

| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg (for isooctyl acrylate) | [12] |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg (for isooctyl acrylate) | |

| Acute Inhalation LC50 | Rat | Inhalation | 10.3 mg/L (for n-butyl acrylate) | [10] |

| Skin Irritation | Rabbit | Dermal | Slightly irritating (for isooctyl acrylate) | [12] |

| Eye Irritation | Rabbit | Ocular | Slightly irritating (for isooctyl acrylate) | [12] |

This compound is classified as causing skin and serious eye irritation.[][5] It may also cause respiratory irritation and is considered toxic to aquatic life with long-lasting effects.[13]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylate group in the range of 5.8-6.4 ppm. The protons on the carbon adjacent to the ester oxygen would appear around 4.1 ppm. The numerous protons of the branched isononyl chain would produce a complex set of overlapping signals in the aliphatic region (0.8-1.7 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl carbon signal around 166 ppm. The vinyl carbons would appear in the 128-131 ppm region. The carbon of the -OCH2- group would be around 64 ppm, and the various carbons of the isononyl group would resonate in the 10-40 ppm range.

-

FTIR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations in the 1150-1250 cm⁻¹ region and C=C stretching around 1635 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ range.

Conclusion

This compound is a versatile monomer with properties that are highly advantageous in the field of polymer chemistry, particularly for applications requiring flexibility and adhesion. While detailed biological pathway information and specific quantitative polymerization and toxicological data are limited in the public domain, this guide provides a foundational understanding of its chemical nature and handling. For researchers and professionals in drug development, the provided protocols and property tables offer a starting point for its application and further investigation, with the caveat that key parameters may need to be determined experimentally for specific use cases.

References

- 1. marketresearchreports200.quora.com [marketresearchreports200.quora.com]

- 3. This compound (mixture of branched chain isomers) (sta… [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C12H22O2 | CID 104027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. imaging.org [imaging.org]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of isooctyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 51952-49-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Isononyl acrylate CAS number 51952-49-9

An In-depth Technical Guide to Isononyl Acrylate (B77674) (CAS: 51952-49-9)

Introduction

Isononyl acrylate, identified by the CAS number 51952-49-9, is an acrylate ester recognized for its role as a specialty monomer in the synthesis of polymers.[1] It is typically presented as a mixture of branched-chain isomers and appears as a clear, colorless liquid.[2] The unique properties of this compound, such as imparting flexibility, strong adhesion, and durability, make it a critical component in the formulation of pressure-sensitive adhesives (PSAs), coatings, and sealants.[1] Its low glass transition temperature (Tg) and hydrophobic nature are key to the performance of the polymers it forms. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, covering its physicochemical properties, synthesis, polymerization, applications, and safety protocols.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental and industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 51952-49-9 | |

| Molecular Formula | C₁₂H₂₂O₂ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [2][] |

| Boiling Point | 247.3°C at 760 mmHg | [1] |

| Density | 0.879 g/cm³ | [1] |

| Refractive Index | 1.4370 to 1.4420 | [1][] |

| Flash Point | 83.6°C | [1] |

| Vapor Pressure | 0.0259 mmHg at 25°C | [1] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane | [1] |

| IUPAC Name | 7-methyloctyl prop-2-enoate | [3][][5] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram |

| [3] |

| Signal Word | Warning | [3][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects. | [3][] |

| Precautionary Statements | P261, P264, P273, P280, P302+P352, P305+P351+P338, P391 | [3][][5] |

Experimental Protocols

Synthesis of this compound via Esterification

This compound is commercially produced through the esterification of acrylic acid with isononyl alcohol.[6] The reaction is typically catalyzed by a strong acid and conducted under conditions that facilitate the removal of water to drive the equilibrium towards the product.

Objective: To synthesize this compound from isononyl alcohol and acrylic acid.

Materials:

-

Isononyl alcohol (mixture of isomers)

-

Acrylic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[7]

-

Polymerization inhibitor (e.g., hydroquinone (B1673460), MEHQ)[6]

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Toluene (or another suitable solvent for azeotropic water removal)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus or equivalent setup for water removal

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reactor Setup: A three-neck round-bottom flask is charged with equimolar amounts of isononyl alcohol and acrylic acid.[7] Toluene is added as the solvent.

-

Addition of Catalyst and Inhibitor: A catalytic amount of p-toluenesulfonic acid (approx. 1-2% by weight of reactants) and a polymerization inhibitor like hydroquinone (approx. 200-500 ppm) are added to the mixture.[6]

-

Reaction: The flask is fitted with a Dean-Stark trap and a reflux condenser. The mixture is heated to reflux (typically 110-140°C) with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted acrylic acid, followed by washing with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (toluene) is removed under reduced pressure using a rotary evaporator to yield the crude this compound product. Further purification can be achieved by vacuum distillation if required.

Free-Radical Polymerization of this compound

Polymers based on this compound are typically synthesized via free-radical polymerization. This method allows for the creation of homopolymers or copolymers with other acrylic monomers to tailor the final properties of the material.

Objective: To synthesize poly(this compound) via a solution-based free-radical polymerization.

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

-

Solvent (e.g., Ethyl acetate, Toluene)

-

Nitrogen gas for inerting

-

Precipitating solvent (e.g., Methanol)

Equipment:

-

Jacketed glass reactor or three-neck flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating/cooling circulator or oil bath

-

Nitrogen inlet

-

Large beaker for precipitation

Methodology:

-

Monomer Purification: The this compound monomer is passed through a column of basic alumina (B75360) to remove the inhibitor.

-

Reactor Setup: The reactor is charged with the desired amount of solvent (e.g., ethyl acetate) and heated to the reaction temperature (typically 70-80°C for AIBN).

-

Inerting: The solvent is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization. A nitrogen blanket is maintained throughout the reaction.

-

Initiation: A solution of the purified this compound monomer and the initiator (AIBN, typically 0.1-1.0 mol% relative to the monomer) in a small amount of the reaction solvent is prepared. This mixture is slowly fed into the heated solvent in the reactor over a period of 2-4 hours.

-

Propagation: The reaction is allowed to proceed at the set temperature for several hours (e.g., 8-24 hours) after the monomer feed is complete to ensure high conversion.

-

Termination & Isolation: The reaction is terminated by cooling the mixture to room temperature. The resulting polymer solution is then slowly poured into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.

-

Purification: The precipitated poly(this compound) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

- 1. Cas 51952-49-9,this compound | lookchem [lookchem.com]

- 2. This compound (mixture of branched chain isomers) (sta… [cymitquimica.com]

- 3. This compound | C12H22O2 | CID 104027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. FR2491082A1 - ADHESIVE COMPOSITION OF this compound - Google Patents [patents.google.com]

- 7. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

Isononyl acrylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Isononyl acrylate (B77674) is a monomeric ester of acrylic acid and isononyl alcohol. It is utilized in the synthesis of polymers for various applications, including as a biomedical compound in pharmaceutical advancements.[] This technical guide provides an in-depth look at the core physicochemical properties of isononyl acrylate, along with an overview of relevant experimental protocols for its synthesis and polymerization.

Core Physicochemical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for predicting the physical properties of resulting polymers.

| Property | Value | References |

| Molecular Formula | C12H22O2 | [][2][3][4][5] |

| Molecular Weight | 198.30 - 198.31 g/mol | [][2][3][4][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 247.3°C at 760 mmHg | [3] |

| Flash Point | 83.6°C | [3] |

| Density | 0.879 g/cm³ | [3] |

| Refractive Index | 1.4370 to 1.4420 | [3] |

| Glass Transition Temperature (Tg) | -58°C | [2] |

Experimental Protocols

The synthesis and polymerization of acrylate monomers are fundamental processes in polymer chemistry. Below are generalized methodologies that can be adapted for this compound based on standard practices for related compounds.

Synthesis of this compound via Esterification

The industrial production of acrylate esters like this compound is typically achieved through the esterification of acrylic acid with the corresponding alcohol.

-

Reaction Principle: The esterification of isononyl alcohol with acrylic acid is an equilibrium reaction catalyzed by a strong acid. To drive the reaction towards the product, water is continuously removed.

-

Reactants:

-

Isononyl alcohol (mixture of branched-chain isomers)

-

Acrylic acid

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) or its monomethyl ether, MEHQ)[6]

-

Entraining agent (e.g., toluene, cyclohexane) for azeotropic removal of water

-

-

Generalized Procedure:

-

The reactor is charged with isononyl alcohol, acrylic acid, an entraining agent, and a polymerization inhibitor.

-

The mixture is heated to reflux.

-

The acid catalyst is added, and the water produced is removed azeotropically using a Dean-Stark apparatus.

-

The reaction progress is monitored by measuring the amount of water collected or by techniques such as gas chromatography.

-

Upon completion, the reaction mixture is cooled and neutralized to remove the acid catalyst.

-

The crude product is then purified by washing with water and/or an alkaline solution, followed by distillation under reduced pressure to obtain pure this compound.

-

Radical Polymerization of this compound

This compound can be polymerized through various methods, with radical polymerization being one of the most common. This process can be tailored to produce polymers with specific properties.

-

Reaction Principle: Radical polymerization involves three main stages: initiation, propagation, and termination.[7] An initiator generates free radicals that react with monomers to start a growing polymer chain.

-

Materials:

-

This compound monomer

-

Initiator (e.g., benzoyl peroxide, azobisisobutyronitrile - AIBN)

-

Solvent (if not a bulk polymerization, e.g., toluene, ethyl acetate)

-

-

Generalized Procedure (Solution Polymerization):

-

The this compound monomer is dissolved in a suitable solvent in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

-

The solution is purged with an inert gas like nitrogen to remove oxygen, which can inhibit polymerization.

-

The initiator is added to the reaction mixture.

-

The temperature is raised to the decomposition temperature of the initiator to start the polymerization.

-

The reaction is allowed to proceed for a set time, with the progress often monitored by the increase in viscosity or by analyzing monomer conversion.

-

The polymerization is terminated, which can occur through the combination or disproportionation of two growing polymer chains.[7]

-

The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

-

Visualized Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound via esterification.

Caption: Generalized workflow for the synthesis of this compound.

References

- 2. This compound|Alkyl | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound (mixture of branched chain isomers) (sta… [cymitquimica.com]

- 5. jigschemical.com [jigschemical.com]

- 6. FR2491082A1 - ADHESIVE COMPOSITION OF this compound - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Isononyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of isononyl acrylate (B77674), a critical parameter for its application in various fields, including adhesives, coatings, and pharmaceutical formulations. This document details the fundamental properties of isononyl acrylate, presents quantitative data on its Tg, and provides a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC).

Introduction to this compound and its Glass Transition Temperature

This compound is an acrylic acid ester characterized by a branched nine-carbon alkyl chain. This monomer is utilized in the synthesis of polymers with tailored properties. The resulting polymer, poly(this compound), is known for its low glass transition temperature, which imparts flexibility and adhesive properties to the material. The Tg is a crucial characteristic of amorphous and semi-crystalline polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is not a sharp melting point but occurs over a range of temperatures.

The low Tg of poly(this compound) makes it a suitable component for pressure-sensitive adhesives, where flexibility and tackiness at ambient temperatures are desired. In the context of drug development, polymers with low Tg values can be utilized as plasticizers in film coatings for solid dosage forms or as matrices for transdermal patches, enhancing drug delivery and mechanical properties.

Quantitative Data for Glass Transition Temperature

The glass transition temperature of poly(this compound) and related acrylic polymers is a key performance indicator. The following table summarizes the reported Tg values for this compound and the structurally similar isooctyl acrylate.

| Polymer | CAS Number | Glass Transition Temperature (Tg) | Notes |

| Poly(this compound) | 51952-49-9 | -58 °C | A branched-chain isomer. |

| Poly(isooctyl acrylate) | 29590-42-9 | -70 °C | A branched eight-carbon alkyl chain acrylate. |

| Poly(isooctyl acrylate) | 29590-42-9 | -54 °C | Reported value can vary based on experimental conditions and polymer characteristics. |

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

The determination of the glass transition temperature of poly(this compound) is accurately performed using Differential Scanning Calorimetry (DSC), following the general principles outlined in ASTM D3418 - Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry.[1][2][3]

Principle

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve, corresponding to a change in the heat capacity of the polymer.

Instrumentation and Materials

-

Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.

-

Sample Pans: Aluminum pans and lids.

-

Crimper: For sealing the sample pans.

-

Poly(this compound) sample: Synthesized and dried.

-

Inert Gas: Nitrogen, for purging the DSC cell to prevent oxidation.

Sample Preparation

-

Accurately weigh approximately 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.

-

Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heat transfer.

-

Hermetically seal the pan with a lid using a crimper.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Measurement Procedure

-

Instrument Setup: Place the sealed sample pan and the reference pan into the DSC cell. Purge the cell with dry nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal History Erasure: To ensure a consistent thermal history, the sample is subjected to a heat-cool-heat cycle.

-

First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., -100 °C) to a temperature above the Tg (e.g., 0 °C) at a controlled rate. A standard heating rate is 10 °C/min or 20 °C/min.[2][4]

-

Cooling Scan: Cool the sample from the upper temperature back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again through the transition region at the same rate as the first heating scan. The Tg is determined from this second heating scan to ensure that the measurement is independent of the sample's prior thermal history.

-

-

Data Analysis: The glass transition temperature is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

Visualizations

Free-Radical Polymerization of this compound

The synthesis of poly(this compound) is typically achieved through free-radical polymerization. This process involves three main stages: initiation, propagation, and termination.

References

Synthesis of Isononyl Acrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl acrylate (B77674) is a branched-chain acrylate monomer that is a valuable component in the synthesis of polymers with specialized properties. It is principally produced through the direct esterification of isononyl alcohol with acrylic acid.[1] The resulting monomer is particularly noted for its ability to impart a low glass transition temperature (Tg) to polymers, which makes it a key ingredient in the production of pressure-sensitive adhesives, coatings, and sealants.[1] The branched isononyl group provides steric hindrance, which can enhance the flexibility and durability of the final polymer product. This technical guide provides an in-depth overview of the synthesis of isononyl acrylate, including the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Mechanism

The synthesis of this compound proceeds via a classic Fischer-Speier esterification reaction. In this acid-catalyzed reaction, the hydroxyl group of isononyl alcohol attacks the carbonyl carbon of acrylic acid. The protonation of the carbonyl oxygen of acrylic acid by the acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced as a byproduct is typically removed by azeotropic distillation.

Experimental Protocol

While specific industrial protocols are often proprietary, the following procedure is a representative laboratory-scale synthesis of this compound based on established principles of acrylate esterification.

Materials and Equipment

-

Reactants:

-

Isononyl alcohol

-

Acrylic acid

-

-

Catalyst:

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric acid

-

-

Solvent (for azeotropic distillation):

-

Toluene (B28343) or Cyclohexane[2]

-

-

Inhibitor (to prevent polymerization):

-

Hydroquinone (B1673460) (HQ) or Monomethyl ether of hydroquinone (MEHQ)

-

-

Neutralizing Agent:

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium carbonate (Na₂CO₃) solution[2]

-

-

Drying Agent:

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or similar water separator

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

-

Reaction Setup

A round-bottom flask is equipped with a magnetic stir bar, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer. The flask is placed in a heating mantle.

Procedure

-

Charging the Reactor: The round-bottom flask is charged with isononyl alcohol, acrylic acid, the acid catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a water-entraining solvent such as toluene or cyclohexane.[2] The reactants are typically used in a slight molar excess of the alcohol or acid to drive the reaction to completion.

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water formed during the esterification is collected in the Dean-Stark trap as an azeotrope with the solvent.[2] The reaction progress can be monitored by measuring the amount of water collected. The reaction is typically continued for several hours until no more water is evolved.[2]

-

Cooling: Once the reaction is complete, the mixture is allowed to cool to room temperature.

Work-up

-

Neutralization: The cooled reaction mixture is transferred to a separatory funnel and washed with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid catalyst and any unreacted acrylic acid.[2] This washing is repeated until the aqueous layer is no longer acidic.

-

Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of a similar branched acrylate, isobornyl acrylate, which can serve as a reference for the synthesis of this compound.[3][4]

| Parameter | Value | Reference |

| Molar Ratio (Acrylic Acid:Alcohol) | 1.3:1 | [3][4] |

| Catalyst | Solid Acid Catalyst | [3][4] |

| Catalyst Loading | 15.5% (by mass of camphene) | [3][4] |

| Reaction Temperature | 61 °C | [3][4] |

| Reaction Time | 7.9 hours | [3][4] |

| Yield | 81.3% | [3][4] |

| Purity | High (as determined by GC-MS and ¹H NMR) | [3][4] |

Purification

The crude this compound obtained after the work-up procedure can be further purified by vacuum distillation . This is a crucial step to remove any unreacted starting materials, polymerization inhibitors, and other high-boiling impurities. The distillation should be performed under reduced pressure to avoid high temperatures that could lead to the polymerization of the acrylate monomer. It is essential to add a fresh amount of polymerization inhibitor to the distillation flask before heating.

Safety Precautions

This compound and the reagents used in its synthesis pose several hazards. It is imperative to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acrylic Acid: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant.

-

Isononyl Alcohol: May cause skin and eye irritation.

-

Acid Catalysts (Sulfuric Acid, p-TSA): Corrosive and can cause severe burns.

-

This compound: Causes skin and serious eye irritation.[5]

Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of all potential hazards and handling precautions.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Acid-catalyzed esterification mechanism for this compound synthesis.

References

- 1. This compound Market | Global Industry Report, 2027 [transparencymarketresearch.com]

- 2. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]

- 3. Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst-Academax [academax.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H22O2 | CID 104027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isononyl Acrylate (7-methyloctyl prop-2-enoate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl acrylate (B77674), systematically named 7-methyloctyl prop-2-enoate, is a branched-chain acrylic acid ester. Primarily utilized as a monomer in the synthesis of polymers, it imparts key properties such as low glass transition temperature (Tg), flexibility, and hydrophobicity to the resulting materials. These characteristics make it a valuable component in the formulation of pressure-sensitive adhesives, sealants, and coatings. While its primary applications are in the materials science domain, an understanding of its chemical properties, synthesis, and potential biological interactions is pertinent for professionals in drug development, particularly in areas concerning formulation and delivery systems. This guide provides a comprehensive overview of isononyl acrylate, including its physicochemical properties, synthesis and polymerization protocols, analytical methods for its characterization, and available toxicological data.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic ester-like odor. As a mixture of isomers, its properties can exhibit slight variations. The key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-methyloctyl prop-2-enoate | |

| Common Name | This compound | |

| CAS Number | 51952-49-9 | |

| Molecular Formula | C12H22O2 | |

| Molecular Weight | 198.30 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 247.3 °C at 760 mmHg | |

| Density | 0.879 g/cm³ | |

| Refractive Index | 1.4370 to 1.4420 | |

| Viscosity | 2.0 mPa·s | |

| Surface Tension | 27.5 mN/m | |

| Glass Transition Temperature (Tg) | -58 °C | |

| Flash Point | 83.6 °C | |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | |

| Vapor Pressure | 0.0259 mmHg at 25°C |

Synthesis of this compound

The industrial synthesis of this compound typically involves the esterification of acrylic acid with isononyl alcohol. The reaction is generally catalyzed by a strong acid.

General Experimental Protocol for Esterification

This protocol is a representative procedure based on the synthesis of similar acrylate esters, as detailed protocols for this compound are often proprietary.

Materials:

-

Acrylic acid

-

Isononyl alcohol (mixture of isomers)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)

-

Solvent (e.g., toluene (B28343), to facilitate azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add isononyl alcohol, a molar excess of acrylic acid (e.g., 1.2 equivalents), the acid catalyst (e.g., 0.02 equivalents), and a polymerization inhibitor (e.g., 200 ppm).

-

Add a suitable solvent like toluene to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess acrylic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Polymerization of this compound

This compound readily undergoes free-radical polymerization to form poly(this compound). The polymerization can be initiated by thermal initiators or by photochemical means.

Experimental Protocol for Free-Radical Polymerization (Solution)

Materials:

-

This compound monomer

-

Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Toluene or Ethyl acetate)

-

Nitrogen or Argon gas source

-

Reaction vessel with a condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Precipitating solvent (e.g., Methanol)

Procedure:

-

Purify the this compound monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

In a reaction vessel, dissolve the purified this compound and the initiator (e.g., AIBN, 0.1-1 mol%) in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas (Nitrogen or Argon) for at least 30 minutes. Oxygen can inhibit free-radical polymerization.

-

While maintaining a positive pressure of the inert gas, heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time (several hours), with continuous stirring. The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymerization Mechanism Diagram

Caption: Key stages of free-radical polymerization of this compound.

Analytical Methods

The purity of this compound and the characterization of the resulting polymer can be determined using various analytical techniques.

Table 2: Analytical Methods for this compound and its Polymer

| Analysis | Technique | Brief Protocol |

| Monomer Purity | Gas Chromatography (GC) | A capillary column (e.g., DB-5) with a flame ionization detector (FID) is used. The monomer is dissolved in a suitable solvent (e.g., acetone) and injected. Purity is determined by the area percentage of the main peak. |

| Inhibitor Content | High-Performance Liquid Chromatography (HPLC) | A reverse-phase C18 column with a UV detector is typically used. The mobile phase is often a mixture of acetonitrile (B52724) and water. The inhibitor concentration is quantified against a standard curve. |

| Polymer Molecular Weight | Gel Permeation Chromatography (GPC) | The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a series of columns packed with porous gel. The molecular weight and its distribution are determined by comparing the elution time with that of known standards (e.g., polystyrene). |

| Polymer Structure Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | A thin film of the polymer is cast on a salt plate (e.g., KBr) or analyzed using an ATR accessory. Characteristic peaks for the ester carbonyl group (~1730 cm⁻¹) and C-O stretching (~1160 cm⁻¹) should be present. |

| Polymer Thermal Properties (Tg) | Differential Scanning Calorimetry (DSC) | A small amount of the polymer is heated at a constant rate in a DSC instrument. The glass transition temperature (Tg) is observed as a step change in the heat flow curve. |

Toxicological Data and Safety

Detailed toxicological data specifically for this compound is limited in publicly available literature. However, data for a structurally similar compound, isooctyl acrylate, can provide some indication of its potential hazards. Isooctyl acrylate has been shown to have a low acute oral toxicity in rats (LD50 > 5000 mg/kg) and can be a slight skin and eye irritant.

GHS Hazard Statements for this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Due to the potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area, such as a fume hood.

Relevance to Drug Development

While this compound is not a pharmaceutical ingredient itself, polymers derived from it (or similar acrylates) have potential applications in drug delivery systems. The low Tg and hydrophobic nature of poly(this compound) could be leveraged in the design of:

-

Transdermal Patches: The adhesive properties of acrylate polymers are well-suited for transdermal drug delivery systems, where they can act as the drug-in-adhesive matrix.

-

Drug-Eluting Coatings: The polymer can be used as a hydrophobic coating for medical devices to control the release of drugs.

-

Formulation of Topical Preparations: Acrylate polymers can be used as film-formers or to modify the rheology of topical formulations.

It is important to note that for any application in drug delivery, extensive toxicological and biocompatibility testing of the specific polymer formulation would be required. No established signaling pathways directly involving this compound have been identified in the context of drug development. The biological effects of acrylate polymers are generally related to their physical properties and the potential for leaching of unreacted monomers.

Conclusion

This compound is a versatile monomer with well-defined chemical and physical properties that make it suitable for a range of industrial applications, particularly in the field of adhesives and coatings. This guide has provided an overview of its synthesis, polymerization, and analysis, along with important safety considerations. While not a primary focus of pharmaceutical research, the resulting polymers possess characteristics that may be of interest for the development of drug delivery systems. Further research into the biocompatibility and degradation of poly(this compound) would be necessary to fully explore its potential in the pharmaceutical and biomedical fields.

An In-depth Technical Guide to the Physical and Chemical Properties of Isononyl Acrylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl acrylate (B77674) (INA), a branched-chain acrylate ester, is a versatile monomer employed in a diverse range of applications, most notably in the synthesis of adhesives, coatings, and paints.[1][2] Its unique molecular structure imparts specific physical and chemical characteristics that are highly valued in these industries. This technical guide provides a comprehensive overview of the core physical and chemical properties of isononyl acrylate, complete with detailed experimental protocols for their determination and visual representations of key chemical processes. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug development and material science, facilitating a deeper understanding and broader application of this important monomer.

Physical Properties of Isononyl Acrylates

The physical properties of this compound are fundamental to its performance in various applications. These properties are summarized in the table below, followed by detailed experimental methodologies for their measurement.

| Property | Value | Units |

| Molecular Formula | C12H22O2 | - |

| Molecular Weight | 198.30 | g/mol |

| Boiling Point | 247.3 | °C at 760 mmHg |

| Flash Point | 83.6 | °C |

| Density | 0.879 | g/cm³ |

| Viscosity | 2.0 | mPa·s |

| Refractive Index | 1.4370 to 1.4420 | - |

| Vapor Pressure | 0.0259 | mmHg at 25°C |

| Water Solubility | Insoluble | - |

| Solubility | Slightly soluble in Chloroform and Dichloromethane | - |

| Glass Transition Temperature (Tg) | -58 | °C |

Note: Some physical properties may vary slightly depending on the specific isomer mixture and purity.

Experimental Protocols for Determining Physical Properties

The following section outlines the methodologies for determining the key physical properties of this compound, referencing standardized testing protocols where applicable.

Determination of Specific Gravity

The specific gravity of this compound can be determined using a pycnometer according to the principles outlined in ASTM D1045 .

-

Apparatus: Pycnometer, analytical balance, water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water and place it in a constant-temperature water bath until it reaches thermal equilibrium.

-

Record the weight of the pycnometer filled with water.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Return the pycnometer to the water bath to reach thermal equilibrium.

-

Weigh the pycnometer filled with this compound.

-

Calculate the specific gravity using the formula: Specific Gravity = (Weight of this compound) / (Weight of water)

-

Determination of Refractive Index

The refractive index can be measured using a refractometer, following the general procedures described in ASTM D1045 .

-

Apparatus: Abbe refractometer or equivalent.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a few drops of this compound to the prism of the refractometer.

-

Close the prism and allow the sample to reach a constant temperature.

-

Adjust the instrument to bring the dividing line into sharp focus.

-

Read the refractive index from the scale.

-

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105 .

-

Apparatus: Erlenmeyer flask with a stirrer, analytical balance, filtration apparatus.

-

Procedure:

-

Add a known excess amount of this compound to a known volume of distilled water in the flask.

-

Stir the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Allow the mixture to settle, then filter or centrifuge to separate the aqueous phase.

-

Analyze the concentration of this compound in the aqueous phase using a suitable analytical method, such as gas chromatography (GC).

-

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using the static method as outlined in OECD Guideline 104 .

-

Apparatus: A vacuum-tight apparatus consisting of a sample container, a pressure measuring device, and a temperature-controlled bath.

-

Procedure:

-

Introduce a small, degassed sample of this compound into the sample container.

-

Evacuate the apparatus to remove any air.

-

Heat the sample to the desired temperature and allow the system to reach equilibrium.

-

Measure the pressure, which corresponds to the vapor pressure of the substance at that temperature.

-

Repeat the measurement at different temperatures to obtain the vapor pressure curve.

-

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of the acrylate functional group, which readily undergoes polymerization.

Polymerization

This compound can be polymerized via free-radical polymerization to form poly(this compound). This process is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals. The low glass transition temperature (Tg) of this compound makes it a valuable monomer for producing adhesives with good pressure-sensitive properties.[1][2]

Stability

This compound is typically stabilized with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent premature polymerization during storage and transport. It should be stored in a cool, dark, and well-ventilated area, away from sources of heat, sparks, and direct sunlight.

Hazardous Reactions

This compound can undergo hazardous polymerization if not properly inhibited or if exposed to high temperatures, peroxides, or other polymerization initiators. This can lead to a rapid increase in temperature and pressure, potentially causing a rupture of the container. It is also known to cause skin and serious eye irritation.[3][4]

Visualizing Chemical Processes

The following diagrams illustrate key chemical processes involving this compound.

References

Commercial Availability and Technical Guide for Research-Grade Isononyl Acrylate

This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and safe handling of isononyl acrylate (B77674) for research applications. The information is tailored for researchers, scientists, and drug development professionals, with a focus on practical laboratory implementation.

Commercial Availability

Isononyl acrylate is commercially available from a variety of chemical suppliers in research-grade quantities. It is typically sold as a mixture of branched-chain isomers and is often stabilized with hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization. When sourcing this compound, it is crucial to verify the purity, stabilizer concentration, and isomeric composition to ensure consistency in experimental results.

Below is a summary of representative commercial suppliers and typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Available Quantities |

| Aladdin Scientific | This compound (mixture of branched chain isomers) (stabilized with MEHQ) | 51952-49-9 | C₁₂H₂₂O₂ | 198.31 | Research Grade | 100 mL |

| Lab Pro Inc. | This compound (mixture of branched chain isomers) (stabilized with MEHQ) | 51952-49-9 | C₁₂H₂₂O₂ | 198.31 | Not Specified | 100 mL |

| Tokyo Chemical Industry (TCI) | This compound (mixture of branched chain isomers) (stabilized with MEHQ) | 51952-49-9 | C₁₂H₂₂O₂ | 198.31 | >95.0% (GC) | 25 mL, 100 mL, 500 mL |

| Jigs Chemical | This compound | 51952-49-9 | C₁₂H₂₂O₂ | 198.30 | R&D to Commercial | Bulk quantities |

| Osaka Organic Chemical Industry Ltd. | This compound | 51952-49-9 | C₁₂H₂₂O₂ | 198.3 | Not Specified | 15 kg, 170 kg |

Note: This is not an exhaustive list, and availability and specifications are subject to change. Researchers should always consult the supplier's certificate of analysis for the most accurate information.

The following diagram illustrates a typical workflow for procuring research-grade this compound.

Laboratory-Scale Synthesis

For applications requiring custom purity, specific isomeric forms, or non-stabilized this compound, laboratory-scale synthesis may be necessary. The most common method for preparing acrylate esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Reaction:

Isononyl Alcohol + Acrylic Acid ⇌ this compound + Water

Experimental Protocol: Synthesis of this compound

Materials:

-

Isononyl alcohol (mixture of isomers)

-

Acrylic acid

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (B28343) (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isononyl alcohol (e.g., 0.2 mol), acrylic acid (e.g., 0.24 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.01 mol, 5 mol%), and a small amount of hydroquinone (e.g., 100 mg). Add toluene (approx. 50 mL) to the flask.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until water is no longer being formed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

-

5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and unreacted acrylic acid.

-

Water (1 x 50 mL).

-

Saturated sodium chloride solution (1 x 50 mL) to aid in the separation of the layers.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

The following diagram illustrates the general workflow for the synthesis of this compound.

Purification

The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. For high-purity applications, further purification is necessary, typically through vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Materials and Equipment:

-

Crude this compound

-

Distillation flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask(s)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Cold trap

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. It is crucial to use a fractionating column to achieve good separation. Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude this compound in the distillation flask.

-

Distillation: Gradually reduce the pressure to the desired level. The boiling point of this compound is approximately 95-105 °C at 10 mmHg. Heat the distillation flask gently.

-

Fraction Collection: Discard the initial forerun, which may contain residual toluene and other low-boiling impurities. Collect the main fraction of this compound at a constant temperature and pressure.

-

Storage: Store the purified this compound in a cool, dark place, and consider adding a stabilizer if it is to be stored for an extended period.

The following diagram outlines the purification workflow.

Characterization and Spectroscopic Data

Due to the isomeric nature of the isononyl group, the spectroscopic data for this compound will exhibit complex signals in the alkyl region. The following table summarizes the expected spectral features based on the functional groups present and data from similar acrylate esters.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Vinyl (CH₂=CH-) | δ 5.8 - 6.4 ppm (multiplets) | Three distinct signals corresponding to the three vinyl protons. |

| Ester (-O-CH₂-) | δ ~4.1 ppm (triplet or multiplet) | The chemical shift and multiplicity will depend on the specific isomer. | |

| Alkyl (-(CH₂)n-CH₃) | δ 0.8 - 1.7 ppm (complex multiplets) | A complex region due to the branched isononyl chain. | |

| ¹³C NMR | Carbonyl (C=O) | δ ~166 ppm | |

| Vinyl (=CH₂) | δ ~128 ppm | ||

| Vinyl (=CH-) | δ ~130 ppm | ||

| Ester (-O-CH₂) | δ ~64 ppm | ||

| Alkyl (-CH₂-, -CH-, -CH₃) | δ 10 - 40 ppm | Multiple signals corresponding to the different carbons in the isononyl group. | |

| FTIR | C=O Stretch (Ester) | ~1725 cm⁻¹ | Strong, sharp absorption. |

| C=C Stretch (Alkene) | ~1635 cm⁻¹ | Medium intensity. | |

| =C-H Bending | ~810 cm⁻¹ | ||

| C-O Stretch (Ester) | 1150-1200 cm⁻¹ | Strong absorption. | |

| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ | Strong, broad absorption. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 198.16 | The exact mass of the molecular ion. Fragmentation patterns will show losses of the acrylate and alkyl fragments. |

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile rubber gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep the container tightly closed.

-

This compound can polymerize if not properly inhibited. Ensure the presence of a stabilizer for long-term storage.

-

Avoid contact with strong oxidizing agents, acids, and bases.

The following diagram illustrates the key safety considerations when handling this compound.

References

An In-depth Technical Guide to the Branched Chain Isomer Mixture of Isononyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl acrylate (B77674), a key monomer in the formulation of a wide range of polymers, is a branched-chain isomer mixture with the general chemical formula C12H22O2. Its unique combination of a flexible, hydrophobic alkyl chain and a reactive acrylate functionality makes it a valuable component in the synthesis of polymers for adhesives, coatings, and sealants. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, polymerization characteristics, and toxicological profile of the isononyl acrylate isomer mixture. Detailed experimental protocols for its synthesis and polymerization are presented, alongside analytical methodologies for its characterization. The guide also includes visualizations of key chemical processes to aid in understanding its synthesis and polymerization.

Introduction

This compound is an acrylic acid ester of isononyl alcohol. As isononyl alcohol is typically produced from the hydroformylation of C8 olefin mixtures, commercial this compound is a complex mixture of branched-chain isomers. This isomeric distribution imparts specific properties to the resulting polymers, such as a low glass transition temperature (Tg), good flexibility, and excellent adhesion. These characteristics are highly desirable in applications requiring pressure-sensitive adhesives, durable coatings, and flexible sealants.[1][2] This guide aims to provide researchers and professionals in drug development and material science with a detailed understanding of this versatile monomer.

Physicochemical Properties

The properties of this compound are influenced by the specific composition of its branched-chain isomers. The data presented in Table 1 represents typical values found for commercial mixtures.

Table 1: Physicochemical Properties of this compound Isomer Mixture

| Property | Value | Reference(s) |

| Chemical Formula | C12H22O2 | [3][4] |

| Molecular Weight | 198.31 g/mol | [4] |

| CAS Number | 51952-49-9 | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | |

| Density | 0.879 g/cm³ at 20°C | [4] |

| Boiling Point | 247.3°C at 760 mmHg | [4] |

| Flash Point | 83.6°C | [4] |

| Viscosity | 2.0 mPa·s | [5] |

| Surface Tension | 27.5 mN/m | [5] |

| Refractive Index | 1.4370 to 1.4420 | [4] |

| Glass Transition Temperature (Tg) | -58°C | [5] |

| Vapor Pressure | 0.0259 mmHg at 25°C | [4] |

Synthesis and Isomer Composition

The industrial synthesis of this compound is a multi-step process that begins with the oligomerization of butene streams, followed by hydroformylation to produce a mixture of isononyl alcohols. These alcohols are then esterified with acrylic acid to yield the final this compound isomer mixture.

Isomer Composition of Precursor Isononyl Alcohol

The distribution of isomers in the final product is determined by the composition of the isononyl alcohol precursor. A typical composition of the C9 alcohol mixture is:

-

Linear Alcohols: ~5%

-

Single-Branched Alcohols: ~55%

-

Double- or Triple-Branched Alcohols: ~40%

This results in an average of approximately 1.4 branches per molecule. The specific nature and position of these branches influence the physical and chemical properties of the resulting acrylate monomer and its polymers.

Experimental Protocol: Esterification of Isononyl Alcohol

The following is a representative laboratory-scale procedure for the synthesis of this compound via the esterification of isononyl alcohol. This protocol is adapted from established methods for acrylate ester synthesis.

Materials:

-

Isononyl alcohol (mixture of branched-chain isomers)

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) (polymerization inhibitor)

-

Toluene (B28343) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add isononyl alcohol, a slight molar excess of acrylic acid (e.g., 1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and a small amount of hydroquinone (e.g., 0.1 wt%).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Assemble the reflux condenser and Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted acrylic acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the toluene using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Polymerization Characteristics

This compound readily undergoes free-radical polymerization, both for homopolymer production and for copolymerization with other vinyl monomers. The bulky, branched alkyl group influences the polymerization kinetics and the properties of the resulting polymer.

Homopolymerization

The homopolymer of this compound, poly(this compound), is a soft, tacky material with a very low glass transition temperature. This makes it an excellent candidate for use in pressure-sensitive adhesives.

Copolymerization and Reactivity Ratios

This compound is frequently copolymerized with other monomers to tailor the properties of the final polymer. For example, copolymerization with high-Tg monomers like methyl methacrylate (B99206) or styrene (B11656) can increase the hardness and cohesive strength of the polymer.

Experimental Protocol: Solution Polymerization of this compound

The following is a general procedure for the free-radical solution polymerization of this compound.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene or ethyl acetate (B1210297) (solvent)

-

Schlenk flask with a magnetic stir bar

-

Vacuum line

-

Nitrogen or argon source

-

Oil bath

-

Methanol (non-solvent for precipitation)

Procedure:

-

Monomer Purification: Remove the polymerization inhibitor from this compound by passing it through a column of basic alumina.

-

Reaction Setup: In a Schlenk flask, dissolve the purified this compound and AIBN (e.g., 0.1-1 mol% relative to the monomer) in the chosen solvent.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80°C for AIBN).

-

Monitoring: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing them by techniques such as gas chromatography (to measure monomer conversion) or gel permeation chromatography (to determine molecular weight and polydispersity).

-

Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent, such as cold methanol.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.

Diagram 2: Solution Polymerization of this compound

Caption: General workflow for the solution polymerization of this compound.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and its polymers.

Table 2: Analytical Methods for this compound and its Polymers

| Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of isomers in the monomer mixture; determination of residual monomer in polymers. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of monomer and oligomers; analysis of polymer composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the monomer and polymer; determination of copolymer composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (e.g., disappearance of the acrylate C=C bond during polymerization). |

| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight and molecular weight distribution (polydispersity). |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg) of polymers. |

Toxicology and Safety